molecular formula C46H58F3N7O8 B12426301 Cyclosomatostatin (TFA)

Cyclosomatostatin (TFA)

Cat. No.: B12426301
M. Wt: 894.0 g/mol
InChI Key: ZBJFJJBSVAAJDQ-JZXGHADUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclosomatostatin (TFA) is a potent somatostatin receptor antagonist. It is primarily used in scientific research to investigate the effects of somatostatin on various cell types by antagonizing its receptors. This compound is particularly effective in inhibiting somatostatin receptor type 1 (SSTR1) signaling, which decreases cell proliferation and sphere-formation in colorectal cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclosomatostatin (TFA) is synthesized through a series of peptide synthesis reactions. The process involves the cyclization of a linear peptide chain to form a cyclic structure. The typical sequence includes amino acids such as lysine, threonine, phenylalanine, and tryptophan. The cyclization is achieved using specific reagents and conditions that promote the formation of a lactam bridge between the amino and carboxyl groups of the peptide chain .

Chemical Reactions Analysis

Types of Reactions: Cyclosomatostatin (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various analogs of cyclosomatostatin (TFA) with modified biological activities. These analogs are used to study the structure-activity relationships of somatostatin receptor antagonists .

Scientific Research Applications

Cyclosomatostatin (TFA) has a wide range of scientific research applications, including:

Mechanism of Action

Cyclosomatostatin (TFA) exerts its effects by binding to somatostatin receptors, particularly SSTR1. By antagonizing these receptors, it inhibits the downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer research, where cyclosomatostatin (TFA) has been shown to reduce the proliferation of colorectal cancer cells .

Comparison with Similar Compounds

    Angiopeptin TFA: A cyclic octapeptide analogue of somatostatin with weak receptor agonist activity.

    Pasireotide acetate: A long-acting cyclohexapeptide somatostatin analogue with improved agonist activity at multiple somatostatin receptor subtypes.

    L-803087 TFA: A selective somatostatin receptor type 4 agonist.

Uniqueness: Cyclosomatostatin (TFA) is unique due to its potent antagonistic activity at somatostatin receptors, particularly SSTR1. This specificity makes it a valuable tool in research focused on understanding the role of somatostatin signaling in various biological processes and diseases .

Properties

Molecular Formula

C46H58F3N7O8

Molecular Weight

894.0 g/mol

IUPAC Name

(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C44H57N7O6.C2HF3O2/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45;3-2(4,5)1(6)7/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53);(H,6,7)/t30-,36+,37+,38-,40+;/m1./s1

InChI Key

ZBJFJJBSVAAJDQ-JZXGHADUSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.C(=O)(C(F)(F)F)O

Origin of Product

United States

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